molecular formula C6H12N2O3 B13141681 2-methyl-L-glutamine

2-methyl-L-glutamine

Cat. No.: B13141681
M. Wt: 160.17 g/mol
InChI Key: YLTNWAQTQJRBKR-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-L-glutamine can be achieved through various chemical and enzymatic methods. One common approach involves the methylation of L-glutamine at the amide nitrogen. This can be done using methylamine in the presence of a catalyst such as γ-glutamyltranspeptidase . Another method involves the esterification of L-glutamic acid followed by amination and deprotection steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis. The process may include steps such as esterification, condensation, and amination, followed by purification to obtain the desired product with high purity . Enzymatic methods are also being explored for their potential to provide more environmentally friendly and cost-effective production routes .

Chemical Reactions Analysis

Types of Reactions

2-methyl-L-glutamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various derivatives depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 2-methyl-L-glutamine involves its participation in various metabolic pathways. It is converted to 2-methylglutamate, which can then enter the glutamate-glutamine cycle. This cycle is crucial for maintaining the balance of excitatory and inhibitory neurotransmission in the brain . Additionally, this compound may exert its effects by modulating the activity of enzymes involved in nitrogen metabolism .

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(2S)-2,5-diamino-2-methyl-5-oxopentanoic acid

InChI

InChI=1S/C6H12N2O3/c1-6(8,5(10)11)3-2-4(7)9/h2-3,8H2,1H3,(H2,7,9)(H,10,11)/t6-/m0/s1

InChI Key

YLTNWAQTQJRBKR-LURJTMIESA-N

Isomeric SMILES

C[C@](CCC(=O)N)(C(=O)O)N

Canonical SMILES

CC(CCC(=O)N)(C(=O)O)N

Origin of Product

United States

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